1-{4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine hydrochloride
CAS No.:
Cat. No.: VC13536085
Molecular Formula: C11H11ClF3N3
Molecular Weight: 277.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClF3N3 |
|---|---|
| Molecular Weight | 277.67 g/mol |
| IUPAC Name | [4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H10F3N3.ClH/c12-11(13,14)10-5-6-17(16-10)9-3-1-8(7-15)2-4-9;/h1-6H,7,15H2;1H |
| Standard InChI Key | HULHYCROAAZCKN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN)N2C=CC(=N2)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1CN)N2C=CC(=N2)C(F)(F)F.Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring, attachment of the trifluoromethyl group, and coupling with the phenyl ring. The final step often involves the conversion of an intermediate into the hydrochloride salt.
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Pyrazole Ring Formation: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
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Trifluoromethylation: Various methods exist for introducing the CF₃ group, including the use of trifluoromethylating agents like CF₃I or CF₃SO₂Na.
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Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be used to attach the phenyl ring.
Potential Applications
Compounds with similar structures have been explored in pharmaceutical research for their potential biological activities. The presence of a trifluoromethyl group often enhances bioavailability and metabolic stability.
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Pharmaceuticals: Related compounds have been studied for antimalarial, anticancer, and other therapeutic applications due to their ability to interact with biological targets.
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Material Science: The unique properties of trifluoromethylated compounds make them interesting for applications in materials science, such as in the development of new polymers or coatings.
Research Findings and Challenges
While specific research findings on 1-{4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine hydrochloride are not readily available, studies on similar compounds highlight the importance of trifluoromethyl groups in enhancing biological activity and chemical stability.
| Compound Type | Biological Activity | Chemical Stability |
|---|---|---|
| Trifluoromethylated Pyrazoles | Often exhibit enhanced bioactivity due to the CF₃ group. | Generally more stable due to the electron-withdrawing effect of CF₃. |
| Related Sulfonamides | Have been explored as antimalarial agents. | Stability varies based on the specific substituents. |
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